molecular formula C19H16N4O3S B2770290 (E)-3-(2,5-dioxopyrrolidin-1-yl)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide CAS No. 476321-59-2

(E)-3-(2,5-dioxopyrrolidin-1-yl)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide

Cat. No. B2770290
CAS RN: 476321-59-2
M. Wt: 380.42
InChI Key: JYPRZXKUERPIIX-XUTLUUPISA-N
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Description

The compound contains a 2,5-dioxopyrrolidin-1-yl group, which is a pyrrolidone derivative. Pyrrolidones are commonly used in a variety of industrial applications . The compound also contains a 3-methylbenzo[d]thiazol-2(3H)-ylidene group, which is a derivative of benzothiazole, a heterocyclic aromatic compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, 2-pyrrolidone, one of its components, is a colorless liquid that is miscible with water and most common organic solvents .

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized and tested compounds with structural similarities for their antimicrobial efficacy. One approach involved the preparation of pyridine derivatives with variable activity against bacteria and fungi. These derivatives were created through condensation processes and structural confirmation via spectral analysis (Patel, Agravat, & Shaikh, 2011). Another research synthesized heterocyclic compounds from salicylic acid hydrazide, showing antimicrobial activities against different microorganisms, which involved cyclization and subsequent reactions to produce various derivatives (Sarshira, Hamada, Moghazi, & Abdelrahman, 2016).

Anticancer Activity

The anticancer potential of related compounds has been explored through the synthesis of arylazothiazoles and 1,3,4-thiadiazoles using novel catalysts under microwave irradiation. These compounds demonstrated promising activity against colon and liver carcinoma cell lines, highlighting the role of structural modifications in enhancing anticancer efficacy (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).

Antioxidant Potential

Novel imidazo[4,5-b]pyridine benzohydrazones were synthesized and evaluated for their antiglycation and antioxidative potential. Compounds with di and trihydroxy substitutions demonstrated significant activity, suggesting a correlation between antiglycation activities and radical scavenging abilities, thus indicating the antioxidative effect in inhibiting glycation activity (Taha et al., 2015).

properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-22-14-7-2-3-8-15(14)27-19(22)21-20-18(26)12-5-4-6-13(11-12)23-16(24)9-10-17(23)25/h2-8,11H,9-10H2,1H3,(H,20,26)/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPRZXKUERPIIX-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NNC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N/NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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